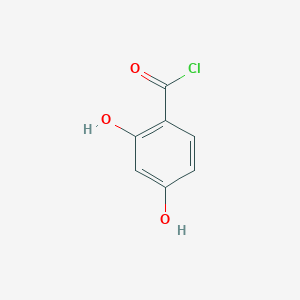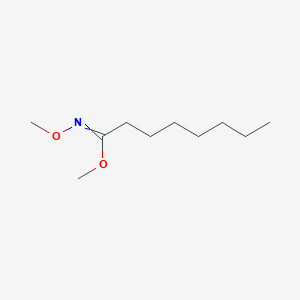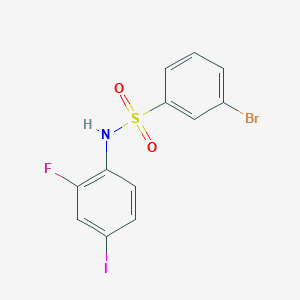
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide typically involves an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The synthetic route involves the reaction of this compound with appropriate reagents under controlled conditions to yield the desired product. Industrial production methods may involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
Análisis De Reacciones Químicas
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antitumor, and antiviral agent. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. This inhibition can result in the antibacterial, antitumor, and antiviral effects observed in various studies .
Comparación Con Compuestos Similares
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as SLC-0111, sulofenur, indisulam, and pozapanib. These compounds also exhibit a wide range of biological activities, including anticancer effects. this compound’s unique structure, which includes bromine, fluorine, and iodine atoms, may confer distinct properties and advantages in certain applications .
Propiedades
Fórmula molecular |
C12H8BrFINO2S |
|---|---|
Peso molecular |
456.07 g/mol |
Nombre IUPAC |
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrFINO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(15)7-11(12)14/h1-7,16H |
Clave InChI |
CSCUPDRPVWUVCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


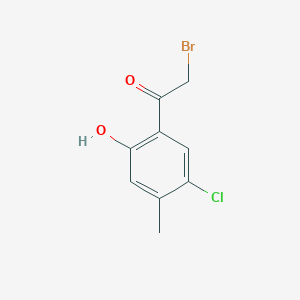
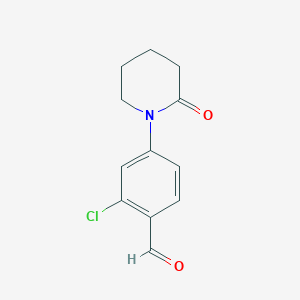
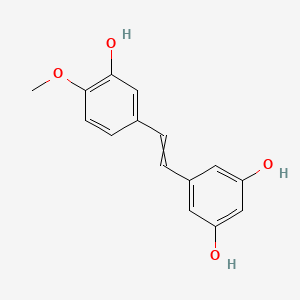
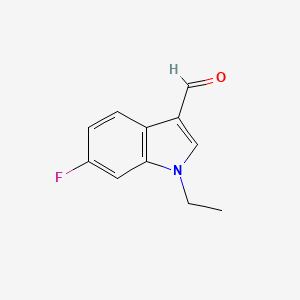
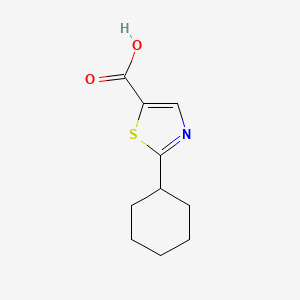
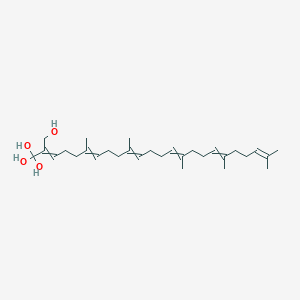
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
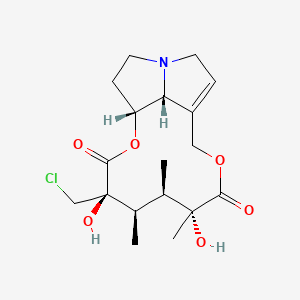
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)
![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)
